molecular formula C13H13NO B1639940 5-Methyl-2-(4-methoxyphenyl)pyridine CAS No. 25363-55-7

5-Methyl-2-(4-methoxyphenyl)pyridine

Cat. No.: B1639940
CAS No.: 25363-55-7
M. Wt: 199.25 g/mol
InChI Key: XEVFLHYUHALQSC-UHFFFAOYSA-N
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Description

Historical Context of Pyridine (B92270) Chemistry in Organic Synthesis and Medicinal Science

The journey of pyridine chemistry began in the 19th century. Initially, pyridine was extracted from coal tar, a labor-intensive and inefficient process. nih.gov A significant milestone occurred in 1876 when William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube to produce pyridine. wikipedia.org The field advanced further with the development of major synthetic routes for pyridine derivatives, such as the Hantzsch pyridine synthesis described in 1881. wikipedia.orgacs.org Another pivotal moment was the invention of the Chichibabin pyridine synthesis reaction in 1924 by Russian chemist Aleksei Chichibabin, a method that utilized inexpensive reagents and is still relevant in industrial production. wikipedia.orgacs.org

Pyridine's structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, gives it unique properties, including weak alkalinity and water miscibility. wikipedia.orgacs.orgbritannica.com These characteristics made it a valuable solvent and a foundational building block in synthetic chemistry. nih.govacs.org The pyridine ring is a common structural motif in numerous natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), coenzymes such as NAD and NADP, and various alkaloids. lifechemicals.comrsc.orgresearchgate.net This natural prevalence highlighted its biological importance and spurred its adoption in medicinal science, where it became a key component in the development of drugs, dyes, and agricultural chemicals. nih.govbritannica.com

Overview of Substituted Pyridines in Advanced Chemical Research

Substituted pyridines are pyridine molecules where one or more hydrogen atoms on the ring have been replaced by other atoms or functional groups. wisdomlib.org This substitution dramatically expands the chemical space and allows for the fine-tuning of a molecule's physical, chemical, and biological properties. wisdomlib.org Pyridine derivatives are among the most prevalent heterocyclic compounds in drug design and are integral to thousands of medicinally important molecules. rsc.orgnih.gov

In advanced chemical research, substituted pyridines are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. rsc.org This has led to their use in developing agents with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govnih.govwisdomlib.org The position and nature of the substituents on the pyridine ring are critical. An analysis of FDA-approved drugs shows that while monosubstituted pyridines are most common, disubstituted pyridines represent a significant portion (22%), indicating their established role in successful drug design. nih.gov The introduction of substituents modifies the electronic properties of the ring; the electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient, favoring nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov This reactivity profile is a key tool for chemists designing complex molecular targets.

Rationale for Investigating the 5-Methyl-2-(4-methoxyphenyl)pyridine Core Structure in Academic Endeavors

The specific core structure of this compound is a subject of academic interest due to the unique combination of its substitution pattern and the nature of its substituents. The 2,5-disubstitution pattern is a valuable arrangement in synthetic chemistry, often serving as a crucial intermediate for creating herbicides, insecticides, and pharmaceuticals. google.com Consequently, various synthetic methodologies have been developed to specifically access 2,5-disubstituted pyridines. researchgate.netgoogle.comrsc.org

The rationale for its investigation can be broken down by its components:

The Pyridine Scaffold : As a fundamental aromatic heterocycle, it provides a stable, yet reactive, core that is well-established in medicinal chemistry. nih.gov

The 2,5-Disubstitution Pattern : This specific arrangement of substituents offers a distinct steric and electronic profile compared to other isomeric forms, influencing how the molecule can interact with other reagents or biological targets.

The 5-Methyl Group : The methyl group at the 5-position influences the molecule's electronic properties and provides a steric element that can affect its conformational preferences and binding interactions.

The 2-(4-methoxyphenyl) Group : The methoxyphenyl group (an anisole (B1667542) derivative) is a common feature in bioactive compounds. drugbank.com The methoxy (B1213986) group is an electron-donating group, which can modulate the electronic character of the entire molecule. Its presence at the 2-position of the pyridine ring creates a bi-aryl structure, which is a key motif in materials science and medicinal chemistry, known for influencing properties like luminescence and biological activity. researchgate.net

Investigating this specific structure allows researchers to study the interplay between these different components and to build a deeper understanding of structure-property relationships in heterocyclic chemistry.

Scope and Objectives of Research on this compound

Academic research on this compound and related structures is typically focused on fundamental chemical and physical characterization. The primary objectives of such research include:

Development of Novel Synthetic Methodologies : A key goal is to establish efficient and regioselective methods for synthesizing this and other 2,5-disubstituted pyridines. This involves exploring different catalytic systems, such as palladium-catalyzed cross-coupling reactions, and reaction mechanisms to improve yields and reduce the formation of unwanted isomers. researchgate.netmdpi.comresearchgate.net

Physicochemical and Structural Characterization : A major objective is to thoroughly characterize the molecule. This includes determining its fundamental properties and confirming its structure using a variety of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.comisca.me Furthermore, X-ray crystallography is often employed to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, providing critical insights into its solid-state conformation. iucr.orgnih.gov

Exploration as a Molecular Building Block : Researchers investigate the potential of the this compound core as a foundational scaffold. The objective is to use it as a starting material for the synthesis of more complex molecules with potential applications in fields like materials science (e.g., for luminescent materials) or as part of discovery programs for new biologically active compounds. lifechemicals.comrsc.org

The following data tables summarize the kind of fundamental information sought in these academic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 25363-55-7 chemicalbook.com
Molecular Formula C₁₃H₁₃NO chemicalbook.com
Molecular Weight 199.25 g/mol chemicalbook.com
Canonical SMILES CC1=CC(=NC=C1)C2=CC=C(C=C2)OC
Class Disubstituted Pyridine

Table 2: Illustrative Spectroscopic Data for Related Pyridine Structures Note: This table provides representative data from similar structures to illustrate the type of characterization performed. Exact values for the title compound may vary.

Analysis TypeObservationReference Compound
¹H-NMR Signals for pyridine protons typically appear at δ 7.0-8.5 ppm. Aromatic protons from the phenyl ring appear at δ 7.0-8.0 ppm. Methyl (CH₃) protons show a singlet around δ 2.4-2.5 ppm. Methoxy (OCH₃) protons show a singlet around δ 3.8-3.9 ppm.2-Methyl-5-(4-methylphenyl)pyridin-3-amine mdpi.com, 4-(3-methoxyphenyl)-2,6-diphenylpyridine iucr.org
¹³C-NMR Signals for aromatic carbons appear at δ 110-160 ppm. The methyl carbon signal is typically found at δ 16-22 ppm. The methoxy carbon signal appears around δ 55 ppm.2-Methyl-5-(4-methylphenyl)pyridin-3-amine mdpi.com, 4-(3-methoxyphenyl)-2,6-diphenylpyridine iucr.org
IR Spectroscopy C=N stretching vibrations within the pyridine ring are observed. C-O stretching from the methoxy group is also characteristic.N-(5-methylpyridin-2-ylcarbamothiol) cinnamamide (B152044) isca.me, CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-3-8-13(14-9-10)11-4-6-12(15-2)7-5-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFLHYUHALQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Detailed experimental ¹H NMR data for 5-Methyl-2-(4-methoxyphenyl)pyridine, including chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton, are not available in the reviewed literature. Such data would be essential to confirm the arrangement of protons on both the pyridine (B92270) and methoxyphenyl rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Similarly, published ¹³C NMR spectra for this compound are not available. A ¹³C NMR spectrum would identify the chemical shift for each of the 13 unique carbon atoms in the molecule, including the methyl, methoxy (B1213986), and aromatic carbons, providing critical confirmation of the carbon skeleton.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Information from two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), is crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule. No such 2D NMR studies for this specific compound have been found in public-domain sources.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

No experimental data from Electron Ionization Mass Spectrometry (EI-MS) for this compound could be located. An EI-MS spectrum would show the molecular ion peak, confirming the compound's molecular weight, and a characteristic fragmentation pattern that could be used to verify its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Data from Electrospray Ionization Mass Spectrometry (ESI-MS), a softer ionization technique often used for determining the accurate mass of the protonated molecule [M+H]⁺, is also not present in the available literature for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While specific retention time data under a defined GC method for this compound is not publicly available, the mass spectrum provides critical information about its fragmentation pattern under electron impact (EI).

The molecular ion peak [M]⁺ for a compound with the formula C₁₃H₁₃NO would be observed at a mass-to-charge ratio (m/z) of 199.25. The fragmentation of related aromatic and heterocyclic compounds typically involves characteristic losses of small, stable fragments. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion [M-15]⁺ at m/z 184. This is a common fragmentation for molecules containing a methyl group.

Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond could lead to the loss of a methoxy group, producing a fragment [M-31]⁺ at m/z 168.

Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the individual substituted pyridine and phenyl rings. For example, a fragment corresponding to the 4-methoxyphenyl (B3050149) cation could appear at m/z 107.

Loss of carbon monoxide (CO): Aromatic ethers can lose CO, which would result in a fragment [M-28]⁺.

A proposed fragmentation pattern helps in confirming the presence of the key structural units within the molecule.

Table 1: Predicted GC-MS Fragmentation Data for this compound
Fragment Ionm/z (Predicted)Possible Identity
[M]⁺199Molecular Ion
[M-CH₃]⁺184Loss of a methyl group
[M-CO]⁺171Loss of carbon monoxide
[M-OCH₃]⁺168Loss of a methoxy group
[C₇H₇O]⁺1074-methoxyphenyl cation
[C₆H₆N]⁺92Methylpyridine fragment

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For a molecule with the formula C₁₃H₁₃NO, the calculated exact mass for the protonated molecule [M+H]⁺ is 200.1075. While specific experimental HRMS data for this compound is not available in the searched literature, an experimental value close to this calculated mass would unequivocally confirm the elemental composition of the molecule.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying functional groups. The analysis of the FT-IR spectrum of this compound would reveal characteristic absorption bands. Based on the analysis of similar substituted pyridines and aromatic ethers, the following vibrational modes are expected eolss.netniscpr.res.innih.govresearchgate.netisca.me:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the pyridine and benzene (B151609) rings.

Aliphatic C-H Stretching: The methyl group (CH₃) would exhibit symmetric and asymmetric stretching vibrations typically found between 2975 and 2850 cm⁻¹.

C=C and C=N Stretching: The aromatic ring stretching vibrations for both the pyridine and benzene rings are expected in the 1610-1450 cm⁻¹ region. Pyridine rings often show a characteristic band around 1590 cm⁻¹.

C-O-C Stretching: The asymmetric stretching of the aryl-alkyl ether bond (Ar-O-CH₃) typically appears as a strong band in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found around 1050-1010 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern and are expected in the regions of 1300-1000 cm⁻¹ and 900-675 cm⁻¹, respectively.

Table 2: Expected FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000StretchingAromatic C-H
2975-2850StretchingAliphatic C-H (CH₃)
1610-1580StretchingAromatic C=C and C=N
1520-1450StretchingAromatic C=C
1275-1200Asymmetric StretchingAryl-O-C
1050-1010Symmetric StretchingAryl-O-C
900-675Out-of-plane BendingAromatic C-H

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-C stretching vibrations of the backbone niscpr.res.inresearchgate.net. Key expected signals include:

Aromatic ring stretching vibrations, which would appear as strong bands in the 1610-1580 cm⁻¹ region.

A symmetric "ring breathing" vibration for the substituted benzene ring, often observed near 1000 cm⁻¹.

C-CH₃ stretching vibrations, which would be visible in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorptions in the UV region due to π → π* transitions within the conjugated system of the pyridine and methoxyphenyl rings researchgate.netresearchgate.netpsu.edu. The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. One would anticipate two main absorption bands, one around 250-260 nm and another at a longer wavelength, potentially around 280-300 nm, reflecting the extended conjugation of the biphenyl-like structure.

Table 3: Expected UV-Vis Absorption Maxima for this compound
Wavelength (λ_max)Transition TypeChromophore
~250-260 nmπ → πPyridine Ring
~280-300 nmπ → πPhenyl Ring & Conjugated System
>300 nm (weak)n → π*Pyridine N lone pair

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound, with the molecular formula C₁₃H₁₃NO, the theoretical elemental composition can be calculated eolss.net. Experimental values obtained from combustion analysis should closely match these theoretical percentages to verify the purity and identity of the synthesized compound.

Table 4: Elemental Analysis Data for C₁₃H₁₃NO
ElementTheoretical Percentage (%)
Carbon (C)78.36
Hydrogen (H)6.58
Nitrogen (N)7.03
Oxygen (O)8.03

Crystallographic Analysis and Intermolecular Interactions

Supramolecular Architecture and Packing Arrangements:

The assembly of molecules in the crystal, governed by non-covalent interactions, dictates the material's bulk properties. In the absence of a determined crystal structure, the specific intermolecular forces at play can only be hypothesized based on the functional groups present.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The properties mapped onto this surface, such as dnorm (normalized contact distance), shape index, and curvedness, provide detailed insights into the nature and relative importance of various intermolecular interactions.

For pyridine-containing compounds, Hirshfeld surface analysis often reveals a high percentage of H···H contacts, indicative of the prevalence of van der Waals forces. nih.gov For example, in the case of N-(4-methoxyphenyl)picolinamide, H···H interactions account for 47% of the total intermolecular contacts. nih.gov Other significant interactions that can be visualized and quantified include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and O···H contacts if applicable. nih.goviucr.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting molecular properties.

Quantum Chemical Calculations for Noncovalent Interactions

Beyond covalent bonds, noncovalent interactions (like hydrogen bonds and van der Waals forces) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. dntb.gov.uanih.gov Advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis, can identify and characterize these weak interactions within the crystal structure of 5-Methyl-2-(4-methoxyphenyl)pyridine, revealing how molecules self-assemble in the solid state. dntb.gov.ua

Atoms-in-Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a model used to reveal molecular structure through the topology of the electron density. researchgate.netmdpi.com This analysis partitions a molecule into atomic basins, allowing for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points called bond critical points (BCPs). mdpi.comresearchgate.net

For this compound, an AIM analysis would identify all BCPs and quantify the nature of its covalent bonds (e.g., C-C, C-N, C-O) and any intramolecular non-covalent interactions. Key parameters calculated at the BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would differentiate between shared-shell (covalent) and closed-shell (ionic, van der Waals, or hydrogen bond) interactions. mdpi.commdpi.com However, specific topological data and molecular graphs for this compound are not available in the reviewed literature.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak, non-covalent interactions (NCI) within and between molecules. nih.gov It plots the RDG against the electron density signed by the second eigenvalue of the Hessian matrix, sign(λ₂)ρ. biointerfaceresearch.com This generates 3D isosurfaces where different colors represent different types of interactions: blue for strong, attractive interactions like hydrogen bonds; green for weak, delocalized van der Waals interactions; and red for repulsive, steric clashes.

An RDG analysis of this compound would provide a visual map of the intramolecular forces, such as potential hydrogen bonds or steric repulsion between the methyl group and the adjacent phenyl ring, that influence its preferred conformation. No published RDG plots or analyses for this specific compound were found.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique that translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that align with classical Lewis structures of bonds, lone pairs, and core orbitals. wisc.eduresearchgate.net A key feature of NBO analysis is the examination of "delocalization effects" through second-order perturbation theory, which quantifies the stabilization energy (E(2)) from donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com

If applied to this compound, NBO analysis would provide insights into charge distribution, hybridization, and the delocalization of electrons between the pyridine (B92270) and methoxyphenyl rings. It would quantify the stabilizing energies from interactions, such as those between the oxygen lone pairs and the π* orbitals of the aromatic rings. researchgate.netmdpi.com Specific NBO data, including charge distributions and stabilization energies for this molecule, remain un-published.

Thermodynamic Property Calculations

Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.comuniv.kiev.ua These calculations are typically performed at different temperatures to understand the stability of the molecule and predict the spontaneity of reactions. nih.gov A study on a related dihydropyrimidine (B8664642) derivative, for example, determined the enthalpy and entropy of dissolution and mixing from solubility measurements at different temperatures. univ.kiev.uapkusz.edu.cnresearchgate.net

For this compound, such calculations would yield standard enthalpies of formation, heat capacities, and Gibbs free energies, providing a fundamental understanding of its energetic landscape. However, no specific thermodynamic data tables derived from computational studies for this compound are available in the surveyed research.

Tautomeric Stability Studies

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Pyridine-containing compounds can exhibit tautomerism, and computational studies are essential for determining the relative stability of different tautomeric forms. nih.govorgsyn.org By calculating the Gibbs free energy of each potential tautomer in the gas phase and in different solvents, researchers can predict the most stable form and the equilibrium distribution under various conditions. orgsyn.org

An investigation into the tautomeric stability of this compound would explore potential proton migration, for instance, to the pyridine nitrogen. Such a study would calculate the relative energies of the resulting tautomers to determine their populations at equilibrium. Currently, there is no published research on the tautomeric possibilities or stabilities for this specific molecule.

Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) and Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of EAS on 5-Methyl-2-(4-methoxyphenyl)pyridine are determined by the electronic properties of its two aromatic rings.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes it significantly less reactive towards electrophiles than benzene (B151609). quimicaorganica.org Any electrophilic attack on the pyridine nucleus requires harsh reaction conditions. quimicaorganica.orgyoutube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. If substitution does occur, it is directed to the C3 and C5 positions (meta to the nitrogen). quimicaorganica.org

In contrast, the phenyl ring is activated by the electron-donating methoxy (B1213986) (-OCH₃) group. The methoxy group is a powerful ortho-, para-directing group, increasing the electron density at the positions ortho (C3' and C5') and para (C2') to itself. Given that the C2' position is occupied by the pyridine ring, electrophilic attack is anticipated to occur preferentially at the C3' and C5' positions of the phenyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s) Ring System
Nitration HNO₃ / H₂SO₄ 5-Methyl-2-(3-nitro-4-methoxyphenyl)pyridine Phenyl Ring
Bromination Br₂ / FeBr₃ 5-Methyl-2-(3-bromo-4-methoxyphenyl)pyridine Phenyl Ring

This table is based on established principles of electrophilic aromatic substitution on substituted benzene and pyridine rings. The phenyl ring is significantly more activated than the pyridine ring.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (NAS), a reaction pathway that is generally not feasible for benzene unless it is substituted with strong electron-withdrawing groups. Nucleophilic attack on the pyridine ring is favored at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, as the negative charge in the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen. stackexchange.comquora.com

For this compound, the C2 position is blocked. Therefore, nucleophilic attack would be directed to the C4 and C6 positions. Reactions with strong nucleophiles, such as organolithium reagents or amides, could lead to substitution at these positions. The Chichibabin reaction, which involves amination with sodium amide (NaNH₂), typically occurs at the C2 position of pyridine. youtube.com In this molecule, the reaction would likely proceed at the C6 position, displacing a hydride ion. youtube.com

Pyridines containing a good leaving group (like a halogen) at the 2- or 4-position readily undergo NAS. youtube.comquimicaorganica.org While the parent compound does not have such a group, functional group interconversion (see Section 6.4) could install one, opening up pathways for further nucleophilic substitution.

Oxidation and Reduction Reactions

Oxidation: The substituents and the pyridine nitrogen are the most likely sites for oxidation.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide using reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). The resulting N-oxide significantly alters the ring's reactivity, activating the C2 and C4 positions for both nucleophilic and certain electrophilic attacks. youtube.com

Side-Chain Oxidation: The C5-methyl group can be oxidized to various states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can convert the methyl group into a carboxylic acid, yielding 2-(4-methoxyphenyl)pyridine-5-carboxylic acid. researchgate.netacs.org Milder, more controlled oxidation could potentially yield the corresponding aldehyde or alcohol. Research on the related 2-methyl-5-ethylpyridine shows that the alkyl groups on the pyridine ring can be oxidized under catalytic conditions. researchgate.netect-journal.kz

Reduction:

Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation (e.g., H₂ over a Pt, Pd, or Ni catalyst) is a common method. Chemical reduction using sodium in ethanol (B145695) or lithium aluminum hydride can also be employed, often proceeding through dihydro- and tetrahydro-pyridine intermediates. chemistry-online.com

Substituent Reduction: The existing functional groups are generally stable to typical reducing conditions used for the ring. If the methoxy group were converted to a ketone, it could then be reduced. For example, a related compound, 2-acetylpyridine, can be reduced to 2-ethylpyridine. acs.org

Functional Group Interconversions of Substituents

The methyl and methoxy groups can be chemically modified to introduce new functionalities.

Methyl Group Transformations: The C5-methyl group can undergo reactions typical of benzylic-like positions. Free-radical halogenation using N-bromosuccinimide (NBS) could install a bromine atom, yielding 5-(bromomethyl)-2-(4-methoxyphenyl)pyridine, a versatile intermediate for further substitution. Palladium-catalyzed dehydrogenation of similar 4-alkylpyridines can form alkenylpyridines, suggesting that the C5-methyl group could potentially be converted to a vinyl group. yorku.ca

Methoxy Group Cleavage: The ether linkage of the methoxy group can be cleaved to unmask a phenol. This is typically achieved using strong protic acids like HBr or with Lewis acids such as boron tribromide (BBr₃). The resulting compound, 4-(5-methylpyridin-2-yl)phenol, would exhibit different reactivity, particularly in electrophilic substitutions on the phenyl ring.

Ortho-Phenyl C-H Functionalization: A significant area of research for 2-phenylpyridine (B120327) derivatives is the palladium-catalyzed C-H activation/functionalization at the ortho-position of the phenyl ring (C6'). rsc.org The pyridine nitrogen acts as a directing group, facilitating the formation of a palladacycle intermediate that can then react with various coupling partners to form new C-C or C-heteroatom bonds. rsc.org This provides a powerful method for late-stage functionalization of the phenyl ring.

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical consideration in the reactions of this compound, as multiple reactive sites are available. Stereoselectivity becomes relevant in reactions that create new stereocenters, such as the reduction of the aromatic ring.

Regioselectivity: The inherent electronic properties of the molecule direct the regiochemical outcome of most transformations.

Electrophilic Attack: Strongly directed to the C3' and C5' positions of the activated phenyl ring.

Nucleophilic Attack: Directed to the C4 and C6 positions of the electron-deficient pyridine ring. stackexchange.com

Radical Attack: Generally favors the C2 and C4 positions of the pyridine ring. chemistry-online.com

Directed C-H Activation: Highly regioselective for the C6' position of the phenyl ring, ortho to the directing pyridine substituent. rsc.org

Table 2: Summary of Regioselectivity in Key Transformations

Reaction Type Target Ring Favored Position(s) Rationale
Electrophilic Aromatic Substitution Phenyl C3', C5' Activating, ortho-directing -OCH₃ group
Nucleophilic Aromatic Substitution Pyridine C4, C6 Electron-deficient positions activated by ring nitrogen stackexchange.com
Deprotonation / Metalation Pyridine C6 Most acidic proton adjacent to nitrogen (after C2)

Stereoselectivity: Significant stereochemical control is not a factor in most reactions of the aromatic system. However, the reduction of the pyridine ring to piperidine creates two new stereocenters at C2 and C5. Depending on the catalyst and reaction conditions used for hydrogenation, a mixture of diastereomers (cis and trans) could be formed. The selective synthesis of a single diastereomer would require a stereoselective catalytic system or a chiral auxiliary.

Structure Activity Relationship Sar Studies

Impact of the 5-Methyl Group on Biological Activity and Receptor Binding

The substitution of a methyl group at the C5 position of the pyridine (B92270) ring is a critical determinant of the molecule's interaction with biological systems. Research into 5-substituted pyridine analogues has sought to understand the steric and electronic influence of moieties at this position on central nervous system (CNS) binding affinity. nih.gov

A study on 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine, where bulky groups like phenyl and heteroaryl moieties were introduced at the C5 position, demonstrated a significant impact on neuronal nicotinic acetylcholine (B1216132) receptor binding affinity. The resulting analogues exhibited high affinity, with Ki values ranging from 0.055 to 0.69 nM. nih.gov This suggests that the C5 position can accommodate substituents that modulate receptor interaction, leading to the identification of both agonists and antagonists for various neuronal nicotinic acetylcholine receptor subtypes. nih.gov While this study focused on bulkier groups than a methyl group, it highlights the sensitivity of receptor binding to substitutions at the 5-position.

Role of the 4-Methoxyphenyl (B3050149) Group on Biological Activity and Receptor Binding

The 4-methoxyphenyl group, attached at the C2 position of the pyridine ring, plays a significant role in the molecule's biological activity, primarily through electronic effects and its potential for hydrogen bonding. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can influence the electron density of the entire molecule and thereby affect its interaction with biological targets.

In the context of anticancer activity, the presence of a methoxy group on a phenyl ring has been shown to be crucial for the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For example, in a series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, the methoxy group of the 4-methoxyphenyl moiety was found to form a hydrogen bond with the key amino acid residue Asp145 in the active site of CDK9. nih.gov This interaction highlights the importance of the methoxy group as a hydrogen bond acceptor in facilitating potent enzyme inhibition. nih.gov

The electronic characteristics of the substituent on the phenyl ring can greatly impact anticancer activity. In one study, a 3,4-dimethoxyphenyl substitution on a pyrazolo[3,4-b]pyridine scaffold improved anticancer activity against the HeLa cell line compared to other substitutions, though it was still less potent than the unsubstituted phenyl analogue in that particular series. nih.gov This indicates a nuanced relationship where the electronic and steric properties of the methoxy group and its position on the phenyl ring must be carefully considered in drug design.

Influence of Substituents on Fused Pyridine Systems

Fused pyridine systems, where the pyridine ring is fused to another heterocyclic ring, are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antiproliferative effects. researchgate.net The structural similarity of many fused pyridine derivatives to DNA bases like adenine (B156593) and guanine (B1146940) is a key factor in their effectiveness. researchgate.net The nature and position of substituents on these fused systems are critical for their biological activity.

The introduction of various functional groups can positively contribute to properties such as solubility, polarity, lipophilicity, and hydrogen bonding capacity. researchgate.net For instance, in the development of inhibitors for the PEX14–PEX5 protein–protein interaction, which is a target for trypanocidal drugs, the structure-activity relationship of pyrazolo[4,3-c]pyridines was explored. It was found that derivatives bearing naphthalene (B1677914) moieties were more effective at disrupting the protein-protein interaction than those with substituted phenyl groups. acs.org This suggests that the size and aromaticity of the substituent can significantly influence binding affinity.

In another study on imidazo[4,5-b]pyridines, it was observed that substitution of the pyridine nucleus with a bromine atom markedly increased the antiproliferative activity of the compounds. mdpi.com Specifically, a bromo-substituted derivative with an unsubstituted amidino group on an attached phenyl ring showed potent activity against colon carcinoma at sub-micromolar concentrations. mdpi.com This highlights the role of halogen atoms in enhancing biological activity.

The following table summarizes the effect of different substituents on the biological activity of various fused pyridine systems:

Fused Pyridine SystemSubstituent(s)Biological Activity/TargetObserved Effect
Pyrazolo[4,3-c]pyridinesNaphthalene moietiesPEX14–PEX5 protein–protein interaction (trypanocidal)Increased potency in disrupting the protein-protein interaction compared to substituted phenyl groups. acs.org
Imidazo[4,5-b]pyridinesBromine on the pyridine nucleus, amidino on phenylAntiproliferative (colon carcinoma)Markedly increased antiproliferative activity. mdpi.com
Pyrano[2,3-b]pyridinesVarious arylidene malononitrile (B47326) derivativesAntimicrobial (Staphylococcus aureus)Effective to moderate action against tested microorganisms. ekb.eg
Imidazo[4,5-b]pyridinesCyclopropyl amideCytotoxicFound to be more potent among the amides explored.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. For pyridine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities.

In a study of 5-substituted (arylmethylene) pyridin-2-amine derivatives as potential antibacterial agents, a QSAR analysis revealed that electronic, steric, and lipophilic parameters correlated with antibacterial activity. The frequent appearance of LogP (a measure of lipophilicity) and SMR (molar refractivity, a steric parameter) in the QSAR equations indicated that lipophilicity and steric factors are prerequisites for the antibacterial activity of these molecules. researchgate.net

For a series of pyridine/pyrimidine (B1678525) analogs as potent Mer kinase inhibitors, a three-dimensional QSAR (3D-QSAR) modeling approach was used. The resulting Comparative Molecular Similarity Indices Analysis (CoMSIA) model showed good predictive ability and highlighted the importance of steric, electrostatic, and hydrogen bond acceptor fields in determining the inhibitory activity. nih.gov Such models, often combined with molecular docking studies, can identify key amino acid residues in the target's active site and elucidate the nature of the interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the enzyme. nih.gov

A computational study of 2-Amino 5-Methyl Pyridine (2A5MP) utilized Density Functional Theory (DFT) to analyze its optimized structure, electronic properties, and potential for nonlinear optical (NLO) applications. The study calculated parameters such as the HOMO-LUMO energy gap, which relates to the molecule's kinetic stability and reactivity, and performed molecular docking to understand its binding mode with protein receptors. tandfonline.com Such computational approaches provide valuable insights into the molecule's behavior at a molecular level, complementing experimental SAR studies.

The following table presents key parameters from a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives with anti-MRSA activity, illustrating the statistical validation of such models: nih.gov

Modelq² (cross-validated r²)r² (non-cross-validated r²)Contributing Fields
CoMFA0.6600.938Steric
CoMSIA0.5960.895Steric (26.9%), Electrostatic (50.4%), H-bond acceptor (22.7%)

These QSAR models demonstrated that short, bulky, electron-rich groups with hydrogen bond acceptor capabilities on the benzene (B151609) ring are favorable for antibacterial activity. nih.gov

Biological and Pharmacological Investigations

Antimicrobial Activity Studies

No research data was identified regarding the evaluation of 5-Methyl-2-(4-methoxyphenyl)pyridine for its antimicrobial properties.

Antibacterial Efficacy

There are no available studies that have tested the efficacy of this compound against the specified bacterial strains: Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Staphylococcus aureus, or Staphylococcus epidermidis. While the broader class of pyridine (B92270) derivatives has been investigated for antibacterial properties, these findings are not specific to the requested compound.

Antifungal Efficacy

Similarly, no published research was found that investigates the antifungal activity of this compound against Rhizopus oryzae, Aspergillus niger, or Candida albicans. General antifungal activities have been reported for other, structurally different pyridine and pyrimidine (B1678525) compounds, but this data does not apply to this compound. nih.gov

Antitumor and Cytotoxic Activity Evaluation

There is no available scientific literature detailing the in vitro antitumor or cytotoxic effects of this compound on the specified human cancer cell lines.

In Vitro Cytotoxicity against Human Carcinoma Cell Lines

No studies were found that report the cytotoxic effects or IC₅₀ values of this compound against HeLa, HepG2, PANC-1, or HCT-116 human carcinoma cell lines. Research on other novel nitrogenous heterocycles has shown cytotoxic effects, but these are distinct molecular entities. nih.gov

Mechanisms of Cytotoxicity

In the absence of any primary cytotoxicity data, there is no information regarding the mechanisms of action for this compound. The MTT assay is a common colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity after treatment with a chemical compound. nih.govpacificbiolabs.com In this assay, NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. nih.gov The amount of formazan produced is proportional to the number of living cells. However, no studies have been published that utilize the MTT assay or any other method to evaluate the cytotoxic mechanisms of this compound.

Receptor Binding and Ligand Activity

No studies were identified that have investigated the receptor binding profile or ligand activity of this compound. Research exists for other molecules containing a pyridine scaffold, but this information is not applicable to the specific compound .

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While no direct molecular docking studies for This compound with MurD, DNA gyrase, or TMV receptor proteins were found, research on analogous structures provides relevant insights.

Studies on related pyridine derivatives have shown potential interactions with various protein targets. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share the 5-methyl-pyridine core, were investigated for their antimicrobial activity, and molecular docking studies were performed against MurD and DNA gyrase for the most active compound in the series. mdpi.comresearchgate.net MurD ligase is an essential enzyme in bacterial cell wall biosynthesis, and DNA gyrase is a type II topoisomerase, both of which are validated antibacterial targets. mdpi.comresearchgate.netresearchgate.netajpp.innih.govbiorxiv.orgresearchgate.net

In the context of antiviral research, the Tobacco Mosaic Virus (TMV) coat protein is a key target for developing antiviral agents. mdpi.commdpi.comccspublishing.org.cn Molecular docking studies on various heterocyclic compounds, including pyridine derivatives, have been conducted to assess their binding to the TMV coat protein. mdpi.commdpi.comresearchgate.netresearchgate.netacs.org For example, a study on 5-aryl-cyclopenta[c]pyridine derivatives indicated that these compounds could bind to TMV receptor proteins, with a derivative containing a methoxyphenyl substitution showing notable anti-TMV activity. acs.org

The following table summarizes the binding energies of a related thiazolopyridine derivative against MurD and DNA gyrase. mdpi.comresearchgate.net

CompoundTarget ProteinBinding Energy (kcal/mol)Inhibitory Constant (Ki)Reference
Compound 3g (a thiazolo[4,5-b]pyridine (B1357651) derivative)MurD-9.11.8 µM mdpi.comresearchgate.net
Compound 3g (a thiazolo[4,5-b]pyridine derivative)DNA gyrase-10.20.4 µM mdpi.comresearchgate.net
Ciprofloxacin (Reference)DNA gyrase-8.5- mdpi.comresearchgate.net

The analysis of interaction modes and binding sites provides a deeper understanding of how a ligand interacts with its target protein. For the aforementioned thiazolo[4,5-b]pyridine derivative (compound 3g), molecular docking studies revealed specific interactions within the active sites of MurD and DNA gyrase. mdpi.comresearchgate.net

In the active site of MurD, compound 3g was reported to form hydrogen bonds and hydrophobic interactions with key amino acid residues. Similarly, within the DNA gyrase active site, the compound established crucial hydrogen bonds and other non-covalent interactions, which are thought to be responsible for its inhibitory activity. mdpi.comresearchgate.net

For the anti-TMV activity of 5-aryl-cyclopenta[c]pyridine derivatives, docking results suggested that the introduction of a benzene (B151609) ring at the 5-position enhanced the binding affinity for TMV receptor proteins. acs.org Another study on pyrazole (B372694) amide derivatives as anti-TMV agents also highlighted the importance of hydrogen bonding and π-cation interactions with the TMV coat protein. researchgate.net

Other Reported Biological Activities of Pyridine-Containing Scaffolds

The pyridine scaffold is a versatile structural motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. mdpi.commdpi.com

Pyridine and its derivatives have been widely investigated for their anti-inflammatory and analgesic potential. latamjpharm.org Various studies have demonstrated that compounds containing a pyridine ring can inhibit key inflammatory mediators. latamjpharm.orgnih.govnih.govresearchgate.netmdpi.com For example, methoxylated phenyl-based chalcones have been shown to inhibit COX-2 and suppress nitric oxide production in macrophages. nih.gov

A study on novel pyridine derivatives showed significant analgesic and anti-inflammatory effects, with in silico docking suggesting strong interactions with cyclooxygenase-2 (COX-2) and TNF-alpha proteins. latamjpharm.org Furthermore, research on 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one derivatives, which contain a methoxyphenyl group, has demonstrated significant analgesic activity in animal models. mediresonline.orgresearchgate.net

The following table presents the analgesic activity of some relevant quinazolinone derivatives. mediresonline.orgresearchgate.net

CompoundAnalgesic Activity (% inhibition of writhing)Reference
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one83.80% mediresonline.orgresearchgate.net
3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one74.67% mediresonline.orgresearchgate.net
Indomethacin (Standard)- mediresonline.org
Acetylsalicylic acid (Standard)- mediresonline.org

Antiviral Activity

The pyridine nucleus is a core component of various prominent antiviral drugs. nih.gov Research into related pyridine compounds has explored their potential efficacy against a range of viruses. The presence of functional groups, such as methoxy (B1213986) groups, has been noted to potentially increase the biological activities of these compounds. mdpi.com

Studies on pyridine derivatives have shown varied results. For instance, in a study on benzothiazolyl-pyridine hybrids, compounds featuring methyl or chloro groups demonstrated weak or no antiviral activity against the H5N1 influenza virus. nih.gov However, the strategy of combining two or more different heterocyclic rings into a single structure is recognized as a method that may produce new compounds with enhanced bioactivity. nih.gov Analogs of 5-methoxymethyl-2'-deoxycytidine have also been synthesized and evaluated for their activity against Herpes Simplex Virus type 1 (HSV-1), with some derivatives showing good to potent inhibitory effects on viral replication. nih.govelsevierpure.com While not direct derivatives of this compound, these studies underscore the ongoing interest in methyl and methoxy-substituted heterocyclic compounds as potential antiviral agents.

Anticonvulsant Activity

Pyridine and its derivatives are recognized as an essential class of compounds in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant effects. nih.gov Various studies have highlighted the potential of this structural motif in the development of new treatments for epilepsy.

For example, a study on N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, a complex pyridine derivative, established its prominent anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES)-induced seizure models. rrpharmacology.ru Similarly, research into 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives identified compounds with significant anticonvulsant properties and better safety profiles than some clinical drugs like carbamazepine (B1668303) and ethosuximide. researchgate.net One of the most active compounds from this series, 5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govnih.govdrugbank.comtriazolo[4,3-a]pyridine (6c), showed potent efficacy in both MES and PTZ models. researchgate.net

Further supporting the potential of this chemical class, derivatives of 7-(4-Methoxyphenyl)- nih.govnih.govdrugbank.comtriazolo[1,5-a]pyrimidine have been synthesized and evaluated for their anticonvulsant activities. nih.gov The consistent finding of anticonvulsant properties across a range of substituted pyridine compounds suggests that the this compound scaffold is a promising area for further investigation in epilepsy research.

Anti-parasitic Activity

Heterocyclic compounds containing pyridine are actively investigated for their anti-parasitic properties. The inclusion of a pyridin-2-yl fragment in a thiosemicarbazone skeleton, for instance, has been shown to make the resulting molecule a more effective anticancer agent, and this class of compounds also exhibits a wide spectrum of other biological activities, including anti-parasitic effects. mdpi.com

A study on thiosemicarbazones incorporating a pyridin-2-yl fragment demonstrated selective activity. mdpi.com Specifically, the compound N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide, which is structurally related to the subject of this article, was evaluated. mdpi.com Research on other heterocyclic systems, such as 5-aryl-1-methyl-4-nitroimidazoles, has also identified potent activity against parasites like Entamoeba histolytica and Giardia intestinalis. nih.govnih.gov In one such study, several synthesized compounds showed higher activity than the standard drug, metronidazole. nih.govnih.gov These findings highlight the potential of aryl-substituted heterocycles, including those with methoxyphenyl groups, as lead structures for the development of new anti-parasitic drugs. nih.gov

Central Nervous System (CNS) Activity

The investigation of pyridine derivatives for anticonvulsant properties inherently points to their activity within the Central Nervous System (CNS). The ability of a compound to mitigate seizures, as seen in the MES and PTZ models, is a direct demonstration of its effects on CNS pathways. rrpharmacology.ruresearchgate.net

In addition to seizure protection, studies on related pyridine compounds have also assessed their broader impact on the CNS. For example, the anticonvulsant compound Epirimil was studied using an open field test to determine its influence on the psycho-emotional state of laboratory animals. rrpharmacology.ru The results indicated that the compound did not significantly alter the animals' behavioral responses or increase their anxiety levels, suggesting a specific anticonvulsant effect without broad sedative or anxiogenic properties. rrpharmacology.ru This type of specific CNS activity is a desirable trait in the development of new neurological drugs.

In Silico Assessment of Drug-Like Parameters and ADME Properties

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is crucial. nih.gov In silico, or computational, methods provide valuable predictions of these parameters, helping to identify candidates with favorable drug-like characteristics. nih.govimpactfactor.org

For pyridine-containing compounds, these assessments are common. Studies on related molecules have used platforms like SwissADME to evaluate properties based on Lipinski's Rule of Five, which predicts oral bioavailability. impactfactor.org Key parameters often investigated include molecular weight, lipophilicity (logP), water solubility, and permeability through biological barriers like the Caco-2 cell line (simulating the gut wall) and the blood-brain barrier (BBB). rrpharmacology.rumdpi.com

A typical in silico analysis for a compound like this compound would generate data on its potential to be absorbed in the gut, penetrate the CNS, and be metabolized by key enzyme systems like Cytochrome P450. impactfactor.org For instance, the in silico study of the related anticonvulsant Epirimil included predictions for gastrointestinal absorption and BBB penetration. rrpharmacology.ru Such computational screening allows researchers to prioritize compounds that are more likely to succeed in later stages of drug development. mdpi.com

Potential Applications in Advanced Materials Science and As Research Tools

Applications in Novel Polymers and Materials

While direct polymerization of 5-Methyl-2-(4-methoxyphenyl)pyridine has not been extensively documented, the structural components of the molecule suggest its potential as a building block for functional polymers and materials. The 5-methyl-2-phenylpyridine (B1294863) core is recognized for its contribution to unique optical and electrical properties in materials, which could be harnessed for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs) and solar cells. pipzine-chem.com

The reactivity of the pyridine (B92270) and phenyl rings allows for various chemical modifications to introduce polymerizable groups. For example, related compounds such as 2-methyl-5-vinylpyridine, which features a vinyl group instead of a phenyl group, are utilized as monomers in the production of resins, oil additives, and dye acceptors. nih.gov This suggests that this compound could be chemically altered to incorporate a vinyl or other polymerizable moiety, thereby enabling its integration into polymer chains.

Furthermore, pyridine-containing polymers are being investigated for a range of advanced applications. For instance, polymers with pendant pyridine groups are being developed for use in vanadium redox flow batteries due to their ability to be fine-tuned for optimal conductivity and selectivity. nih.gov Coordination polymers incorporating pyridine derivatives have also been synthesized and show promise as materials for heterogeneous catalysis. pipzine-chem.com The thermal stability of such polymers is a critical factor; for example, certain poly(ether pyridine) polymers have been shown to have decomposition temperatures ranging from 346 to 419 °C, indicating their robustness for various applications. mdpi.com

Use as Probes in Biochemical Assays

The inherent spectroscopic properties of the 2-phenylpyridine (B120327) scaffold have led to its investigation as a component of fluorescent probes for biochemical assays. Although research specifically detailing the use of this compound as a biochemical probe is limited, the broader class of pyridine derivatives shows significant promise in this area. targetmol.com

The fluorescence of a molecule is highly dependent on its structure and the nature of its substituents. For example, the introduction of an electron-donating substituent, such as an amino group, can lead to intramolecular charge transfer (ICT) upon excitation, resulting in fluorescence that is sensitive to the polarity of the local environment. rsc.org This solvatochromic behavior is a desirable characteristic for biochemical probes, as it can be used to report on changes in the polarity of a binding site in a protein or other biomolecule.

Studies on related compounds, such as 2-amino-3-cyanopyridine (B104079) derivatives, have demonstrated their potential as fluorescent probes for biological applications due to their high photostability and molar absorption coefficients. sciforum.net These molecules have been used for the labeling of amino acids, proteins, and DNA. sciforum.net Similarly, the fluorescence of phenyl-substituted 2,2′:6′,2″-terpyridines has been tuned by the introduction of different substituents, with some derivatives exhibiting quantum yields as high as 0.64. rsc.org These findings suggest that with appropriate functionalization, the this compound core could be adapted into a sensitive fluorescent probe for biochemical research. The study of how different solvents affect the electronic absorption and emission spectra of such compounds is crucial for understanding their potential as probes. sciforum.net

Liquid Crystal Molecules

One of the most well-documented applications of compounds structurally related to this compound is in the field of liquid crystals. The linear, rod-like structure of these molecules is conducive to the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

A homologous series of compounds, the 2-(4-alkoxybiphen-4'-yl)-5-methylpyridines, have been synthesized and their thermotropic (temperature-dependent) liquid crystalline behavior has been investigated in detail. mdpi.comnih.gov These molecules, which feature a biphenylene (B1199973) core and a picoline (5-methylpyridine) terminus, have been shown to exhibit a solely enantiotropic nematic phase over a medium-to-high temperature range. mdpi.comnih.gov The nematic phase is one of the simplest liquid crystal phases, where the molecules have long-range orientational order but no long-range positional order.

The thermal properties of these liquid crystals were characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The data reveals that the clearing temperatures (the temperature at which the liquid crystal phase transitions to an isotropic liquid) are high, indicating good thermal stability of the mesophase.

Below is a table summarizing the phase transition temperatures for a series of 2-(4-alkoxybiphen-4'-yl)-5-methylpyridines (nO-PPPyMe), where 'n' represents the number of carbon atoms in the alkoxy chain.

Phase Transition Temperatures of 2-(4-alkoxybiphen-4'-yl)-5-methylpyridines (nO-PPPyMe) mdpi.comnih.gov
Compound (n)Melting Point (°C)Clearing Point (°C)Mesophase Range (°C)
3197.8234.236.4
4186.5232.846.3
5178.9222.143.2
6162.4218.956.5
7168.1212.444.3
8165.3210.144.8

The presence of the terminal methyl group on the pyridine ring in these compounds has a notable effect on their liquid crystalline properties when compared to analogous compounds with a terminal cyano group. The methyl-substituted series tends to have lower melting points and clearing points, and a narrower nematic range. mdpi.comnih.gov This demonstrates that subtle changes in the molecular structure can be used to fine-tune the properties of liquid crystal materials for specific applications.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted pyridines often relies on established methods such as palladium-catalyzed cross-coupling reactions, like the Suzuki coupling. mdpi.com For instance, the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives has been achieved through the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. mdpi.com While effective, these methods can involve costly catalysts, multi-step processes, and the use of organic solvents. mdpi.combeilstein-journals.org

Future research should focus on developing more efficient and sustainable synthetic strategies. This includes:

Green Chemistry Approaches: Exploring the use of biomass-derived starting materials and greener solvent systems to reduce the environmental impact. numberanalytics.com The use of catalysts like vanadium pentoxide on titanium dioxide in gas-phase reactions for other pyridine (B92270) derivatives points towards more sustainable industrial processes. beilstein-journals.org

Catalyst Innovation: Investigating novel, more robust, and recyclable catalytic systems, such as heterogeneous catalysts (e.g., zeolites, metal-organic frameworks), to simplify product purification and reduce waste. numberanalytics.com

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

Exploration of Expanded Biological Activity Profiles

While pyridine derivatives are known to possess a wide range of biological activities, the specific profile of 5-Methyl-2-(4-methoxyphenyl)pyridine is not exhaustively studied. mdpi.com Known activities in related pyridine structures include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. mdpi.commdpi.comnih.gov

Future investigations should aim to systematically screen this compound against a diverse array of biological targets. Key areas for exploration include:

Antimicrobial Activity: Testing against a broad panel of pathogenic bacteria and fungi, especially multidrug-resistant strains. mdpi.com Masking amino groups with acyl groups in similar pyridine derivatives has been shown to enhance antibacterial activity against E. coli. mdpi.com

Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines. mdpi.com Research on related N-(methoxyphenyl)-thiosemicarbazones containing a pyridine moiety has shown selective antiproliferative activity. mdpi.com

Neuropharmacological Effects: Assessing its potential as a modulator of receptors or enzymes in the central nervous system, given the prevalence of pyridine cores in neurologically active drugs.

Enzyme Inhibition: Screening against key enzymes implicated in diseases such as diabetes, Alzheimer's disease, and inflammation.

A summary of relevant biological activities found in related pyridine structures is presented below.

Biological ActivityTarget/ModelRelated Compound ClassReference
Anti-thrombolyticHuman Blood Clot LysisPyridine derivatives mdpi.com
Biofilm InhibitionEscherichia coliAcylated pyridine derivatives mdpi.com
AntioxidantDPPH radical scavengingThiazolo[4,5-b]pyridines mdpi.com
AnticancerVarious cancer cell lines (HeLa, MCF-7, etc.)Pyridine-thiosemicarbazones mdpi.com
AntinematodalCaenorhabditis elegans5-(4'-Methoxyphenyl)-oxazole nih.gov

Design and Synthesis of Derivatives with Improved Efficacy and Selectivity

Systematic structural modification of the this compound scaffold is a crucial step toward optimizing its biological activity and physicochemical properties. Future work should focus on synthesizing analogues with targeted variations.

Modification of the Methoxy (B1213986) Group: Replacing the methoxy group on the phenyl ring with other electron-donating or electron-withdrawing substituents (e.g., hydroxyl, halo, nitro groups) can modulate the electronic properties and binding interactions of the molecule. mdpi.com

Alteration of the Methyl Group: Substituting the methyl group on the pyridine ring with other alkyl or functional groups could influence lipophilicity and metabolic stability.

Introduction of New Functional Groups: Adding functional groups at other positions on the pyridine or phenyl rings could introduce new interaction points with biological targets, potentially leading to enhanced potency and selectivity. nih.gov For example, introducing an amino group and subsequently acylating it has been shown to improve the biological profile of similar compounds. mdpi.com

Bioisosteric Replacement: Replacing the pyridine or phenyl rings with other heterocyclic or aromatic systems to explore different spatial arrangements and properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating the drug discovery and materials design process. tandfonline.com For this compound and its derivatives, advanced computational modeling can provide valuable insights and guide experimental efforts.

Quantum Mechanical Investigations: Using methods like Density Functional Theory (DFT) to study the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential of the lead compound and its derivatives. mdpi.comtandfonline.com This can help predict reactivity and sites susceptible to metabolic attack.

Molecular Docking: Simulating the binding of designed analogues into the active sites of known biological targets (enzymes, receptors) to predict binding affinity and orientation. mdpi.com This can prioritize the synthesis of compounds with the highest likelihood of success.

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the structural features essential for a specific biological activity, which can then be used to design novel derivatives with improved properties.

ADME/T Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new derivatives, helping to identify candidates with favorable drug-like properties early in the design phase. mdpi.com

Integration with Advanced Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its future derivatives requires the use of sophisticated analytical methods. nih.gov

Spectroscopic and Spectrometric Analysis: While standard techniques like NMR and mass spectrometry are fundamental, advanced 2D-NMR techniques can be used to unambiguously determine the structure of complex derivatives. acs.org

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data provides definitive proof of molecular structure and offers insights into intermolecular interactions in the solid state, which is crucial for understanding polymorphism and material properties. acs.org

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of the compounds, which is a critical parameter for applications in materials science. mdpi.com

Liquid Crystalline Properties: Given that many pyridine derivatives exhibit liquid crystalline behavior, future research could explore the potential of this compound and its analogues as components of liquid crystal materials, requiring characterization by techniques like polarized optical microscopy. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 5-Methyl-2-(4-methoxyphenyl)pyridine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use lab coats, gloves, and safety goggles. Avoid dust formation and inhalation by working in a fume hood with adequate ventilation .
  • Spill Management: Collect spills using non-sparking tools and store in sealed containers. Prevent entry into drains or ecosystems .
  • Storage: Keep in a cool, dry place, away from incompatible substances (e.g., strong oxidizers). Label containers with hazard warnings .
  • Toxicological Precautions: Assume potential toxicity due to limited data. Conduct risk assessments using analogous compounds and adhere to institutional safety guidelines .

Q. What spectroscopic techniques are optimal for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm substituent positions and bond angles. For example, Acta Crystallographica studies use single-crystal X-ray diffraction (R factor <0.05) for pyridine derivatives .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify methyl and methoxy group integration. Compare chemical shifts with literature values for similar pyridines (e.g., 4-methoxyphenyl derivatives) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling between 2-bromo-5-methylpyridine and 4-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh3_3)4_4) in a mixed solvent system (THF/H2_2O) .
  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
  • Yield Optimization: Adjust reaction time (12–24 hrs) and temperature (80–100°C). Monitor by TLC for intermediate formation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthesis yields of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Compare Pd-based catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., PPh3_3 vs. SPhos) to identify optimal activity .
  • Reaction Kinetics: Use in situ FTIR or HPLC to track reaction progress and identify byproducts (e.g., dehalogenated intermediates) .
  • Statistical Design: Apply Design of Experiments (DoE) to evaluate interactions between variables (temperature, catalyst loading, solvent ratio) .

Q. What methodologies are employed to evaluate the potential pharmacological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. IC50_{50} values are calculated from dose-response curves .
  • Cellular Uptake Studies: Use radiolabeled compounds (e.g., 3H^3H-tagged) to assess membrane permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
  • Molecular Docking: Simulate binding interactions with protein targets (e.g., COX-2, EGFR) using software like AutoDock Vina. Validate with mutagenesis studies .

Q. How can researchers assess the ecological impact of this compound when toxicity data is unavailable?

Methodological Answer:

  • Read-Across Analysis: Estimate persistence, bioaccumulation, and toxicity (PBT) using data from structurally similar compounds (e.g., 4-methoxyphenylpyridines) .
  • QSAR Modeling: Apply Quantitative Structure-Activity Relationship models to predict ecotoxicological endpoints (e.g., LC50_{50} for aquatic organisms) .
  • Microcosm Studies: Simulate environmental degradation in soil/water systems under controlled conditions. Monitor by LC-MS for breakdown products .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Temperature Control: Lower reaction temperatures (e.g., 60°C) reduce side reactions like methoxy group demethylation .
  • Additive Use: Include silver salts (e.g., Ag2_2CO3_3) to suppress protodeboronation in cross-coupling reactions .
  • Advanced Purification: Employ preparative HPLC with a C18 column to separate isomers or halogenated impurities .

Q. How do substituent modifications on the pyridine ring influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy: Measure absorbance/emission spectra in solvents of varying polarity. Correlate λmax_{max} shifts with electron-donating/withdrawing effects .
  • Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and excited-state behavior .
  • Solvatochromism Analysis: Evaluate fluorescence quantum yields in aprotic vs. protic solvents to assess intramolecular charge transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.